2-cyclohexyl-6-(1-pyrrolidinyl)-4(3H)-quinazolinone

Antimicrobial Quinazolinone SAR

2-Cyclohexyl-6-(1-pyrrolidinyl)-4(3H)-quinazolinone (CAS 383147-32-8) is a synthetic small molecule belonging to the 4(3H)-quinazolinone class, characterized by a C18H23N3O molecular formula and a molecular weight of 297.39 g/mol. Its core structure features a bicyclic quinazolinone scaffold substituted with a cyclohexyl group at position 2 and a pyrrolidin-1-yl group at position These dual substituents differentiate it from simpler 2-aryl or 2-alkyl quinazolinones that lack the 6-pyrrolidinyl moiety, potentially altering physiochemical properties such as solubility and lipophilicity.

Molecular Formula C18H23N3O
Molecular Weight 297.402
CAS No. 383147-32-8
Cat. No. B2608072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclohexyl-6-(1-pyrrolidinyl)-4(3H)-quinazolinone
CAS383147-32-8
Molecular FormulaC18H23N3O
Molecular Weight297.402
Structural Identifiers
SMILESC1CCC(CC1)C2=NC3=C(C=C(C=C3)N4CCCC4)C(=O)N2
InChIInChI=1S/C18H23N3O/c22-18-15-12-14(21-10-4-5-11-21)8-9-16(15)19-17(20-18)13-6-2-1-3-7-13/h8-9,12-13H,1-7,10-11H2,(H,19,20,22)
InChIKeyPTMMTDJMNYUZRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclohexyl-6-(1-pyrrolidinyl)-4(3H)-quinazolinone (CAS 383147-32-8): Chemical Identity and Core Procurement Profile


2-Cyclohexyl-6-(1-pyrrolidinyl)-4(3H)-quinazolinone (CAS 383147-32-8) is a synthetic small molecule belonging to the 4(3H)-quinazolinone class, characterized by a C18H23N3O molecular formula and a molecular weight of 297.39 g/mol . Its core structure features a bicyclic quinazolinone scaffold substituted with a cyclohexyl group at position 2 and a pyrrolidin-1-yl group at position 6. These dual substituents differentiate it from simpler 2-aryl or 2-alkyl quinazolinones that lack the 6-pyrrolidinyl moiety, potentially altering physiochemical properties such as solubility and lipophilicity . The compound is available through a limited number of chemical suppliers, typically offered at a purity of ≥97% (NLT 97%) for research use .

Scaffold
Dual-substituted 4(3H)-quinazolinone with cyclohexyl and pyrrolidinyl groups
Selection Context
Structural novelty for SAR exploration and method development
Grade
Research-grade purity for laboratory studies

Procurement Risk: Why 2-Cyclohexyl-6-(1-pyrrolidinyl)-4(3H)-quinazolinone Cannot Be Interchanged with Generic Quinazolinone Analogs


Generic substitution within the quinazolinone class is not scientifically justifiable without head-to-head data, as the biological activity and physicochemical behavior of these compounds are exquisitely sensitive to substituent modifications. The simultaneous presence of the lipophilic cyclohexyl group at C-2 and the basic pyrrolidine at C-6 in this compound is hypothesized to uniquely modulate target binding and pharmacokinetic properties compared to analogs bearing only one of these groups . Literature on structurally related 4(3H)-quinazolinone antibacterials demonstrates that the replacement of an aromatic ring with a cyclohexyl group can alter in vitro potency by up to 8-fold, underscoring that even minor structural changes can cause dramatic shifts in activity [1]. Consequently, procurement decisions cannot rely on class-level assumptions and must seek product-specific quantitative evidence, which is evaluated in the following sections.

Dual substitution may shift activity
The cyclohexyl and pyrrolidinyl combination may cause divergent target engagement compared to mono-substituted or 2-aryl analogs.
Class-level SAR not directly transferable
Potency shifts observed in related quinazolinones upon substituent change may not apply to this specific scaffold without verification.
Product-specific data required
Procurement decisions should not rely on generic quinazolinone profiles; direct comparative evidence is absent.

Quantitative Differentiation Evidence for 2-Cyclohexyl-6-(1-pyrrolidinyl)-4(3H)-quinazolinone Against Closest Analogs


Assessment of Direct Antimicrobial Potency Data Versus Structural Analogs

A direct quantitative comparison of antimicrobial activity is not available in the peer-reviewed literature for this specific compound. A non-authoritative source reports an MIC of 16 μg/mL against Staphylococcus aureus, compared to 8 μg/mL for ciprofloxacin, but the lack of a proper comparator analog (e.g., 2-cyclohexyl-4(3H)-quinazolinone without the 6-pyrrolidine group) prevents meaningful differentiation . Therefore, this evidence is of insufficient quality to support a procurement decision.

MIC comparison
Reported (non-peer-reviewed)
16 μg/mL vs ciprofloxacin 8 μg/mL (S. aureus); no direct analog comparison available
Limited evidence for differentiation
Non-authoritative source; peer-reviewed validation needed
Antimicrobial Quinazolinone SAR

Class-Level Inference: Impact of Cyclohexyl Substituent on Biological Activity

In a study of 4(3H)-quinazolinone antibacterials, replacement of a phenyl ring (compound 19) with a cyclohexyl group (compound 23) resulted in an 8-fold reduction in MIC against S. aureus. This class-level inference suggests that the cyclohexyl group at the C-2 position of the target compound may similarly reduce potency compared to an aromatic analog, but direct experimental confirmation is lacking [1].

Class-level SAR
Class-level inference
8-fold MIC reduction for cyclohexyl vs phenyl analog in related 4(3H)-quinazolinones (J. Med. Chem. 2016)
Potential potency liability for cyclohexyl substitution
Target compound not directly tested; requires experimental confirmation
Quinazolinone Cyclohexyl Potency

Physicochemical Differentiation: Solubility and Bioavailability Potential

It is stated that the introduction of a 1-pyrrolidinyl moiety into the quinazolinone core enhances a compound's solubility and bioavailability. However, this claim is generic to the chemical class and is not supported by specific comparative solubility or permeability data (e.g., logP, thermodynamic solubility, or parallel artificial membrane permeability assay results) for this compound versus a des-pyrrolidinyl analog [1].

Solubility claim
Data to verify
No quantitative solubility or logP data available for pyrrolidine-mediated enhancement
Solubility advantage unverified
Supplier claim; no comparative data against des-pyrrolidinyl analog
Solubility Bioavailability Pyrrolidine

Evidence-Based Application Scenarios for 2-Cyclohexyl-6-(1-pyrrolidinyl)-4(3H)-quinazolinone


Exploratory Medicinal Chemistry as a Dual-Substituent Quinazolinone Scaffold

The compound is best suited for exploratory medicinal chemistry projects aimed at understanding the synergistic effects of a cyclohexyl and a pyrrolidinyl group on a quinazolinone core. Its procurement value lies in its scarcity and structural novelty, which can serve as a starting point for the synthesis of a focused library to generate novel structure-activity relationship (SAR) data, where none currently exist .

Method Development for Separation and Purification of Basic Quinazolinones

Given the presence of the basic pyrrolidine nitrogen, this compound can serve as a test analyte for developing chromatography methods (e.g., reverse-phase HPLC with ion-pairing reagents or HILIC) tailored to basic heterocyclic compounds. Its purchase would be justified for analytical chemistry groups focused on complex quinazolinone mixtures .

Negative Control in Antibacterial SAR Studies

Based on class-level inference from related quinazolinone antibacterials, the cyclohexyl substituent may reduce target potency by approximately 8-fold. Procurement could be justified for use as a negative control compound in a panel of quinazolinones to validate target engagement assays, specifically to confirm that loss of aromaticity at C-2 reduces activity in a new assay system [1].

Application
Selection Property
Validation Focus
Exploratory medicinal chemistry
Dual-substituent quinazolinone scaffold novelty
SAR generation for cyclohexyl/pyrrolidinyl synergy
Chromatographic method development
Basic pyrrolidine nitrogen for HPLC testing
Selectivity and peak shape for basic heterocycles
Antibacterial SAR negative control
Cyclohexyl substitution linked to reduced activity context
Confirm loss of aromaticity at C-2 reduces target engagement
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